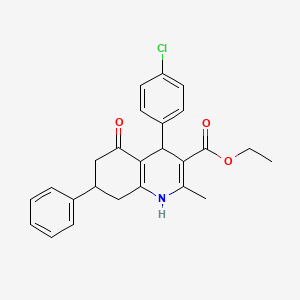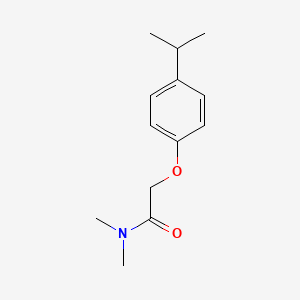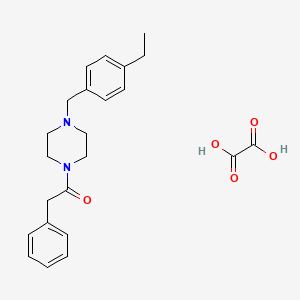
1-(4-bromophenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide
Descripción general
Descripción
1-(4-bromophenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BPP-5, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. BPP-5 is a pyrrolidinecarboxamide derivative that has been synthesized using various methods and has been extensively studied for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(4-bromophenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but studies have shown that it acts on various molecular targets, including the PI3K/Akt/mTOR pathway, NF-κB pathway, and MAPK pathway. 1-(4-bromophenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide has been found to inhibit the activation of these pathways, leading to the inhibition of cell proliferation, inflammation, and apoptosis.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. 1-(4-bromophenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide has also been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-bromophenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments, including its stability and solubility in various solvents. However, 1-(4-bromophenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide can be challenging to synthesize and purify, and its mechanism of action is not fully understood, making it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of 1-(4-bromophenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide, including the investigation of its potential therapeutic applications in various diseases, the elucidation of its mechanism of action, and the development of more efficient synthesis and purification methods. Further studies are needed to determine the optimal dosage and administration of 1-(4-bromophenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide and to evaluate its safety and efficacy in clinical trials.
Conclusion:
In conclusion, 1-(4-bromophenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide is a promising chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. 1-(4-bromophenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its mechanism of action and physiological effects, and there are several future directions for its study. Further research is needed to determine the full potential of 1-(4-bromophenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide in the treatment of various diseases.
Métodos De Síntesis
1-(4-bromophenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized using different methods, including the reaction of 4-bromobenzoyl chloride with 6-methyl-2-pyridinecarboxylic acid, followed by reaction with pyrrolidine-2,5-dione. Another method involves the reaction of 4-bromobenzoyl chloride with 6-methyl-2-pyridinylamine, followed by reaction with pyrrolidine-2,5-dione. Both methods result in the formation of 1-(4-bromophenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide, which can be purified using various techniques such as column chromatography, recrystallization, and HPLC.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that 1-(4-bromophenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide has anti-inflammatory properties and can inhibit the growth of cancer cells. 1-(4-bromophenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide has also been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2/c1-11-3-2-4-15(19-11)20-17(23)12-9-16(22)21(10-12)14-7-5-13(18)6-8-14/h2-8,12H,9-10H2,1H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGVNBANACCWGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387196 | |
| Record name | ZINC00896262 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide | |
CAS RN |
6059-50-3 | |
| Record name | ZINC00896262 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![benzyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5220370.png)

![N-ethyl-2,3-difluoro-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)benzamide](/img/structure/B5220379.png)
![4-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine](/img/structure/B5220396.png)
![tert-butyl 2-{[(2,4-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5220403.png)
![N-(2-methoxyphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5220406.png)
![3,4,5-trimethoxy-N-({[3-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5220409.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-iodobenzamide](/img/structure/B5220419.png)
![(4-hexyl-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol](/img/structure/B5220424.png)




![N-(4-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-4-methylbenzamide](/img/structure/B5220460.png)